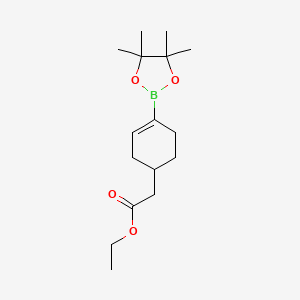

Bpin-Cyclohexene-C-COOEt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27BO4/c1-6-19-14(18)11-12-7-9-13(10-8-12)17-20-15(2,3)16(4,5)21-17/h9,12H,6-8,10-11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIAHVZXOVXLJRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 4-(pinacolboranyl)cyclohex-3-enecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(pinacolboranyl)cyclohex-3-enecarboxylate is a bifunctional molecule of significant interest in modern organic synthesis and medicinal chemistry. As a vinyl boronate ester integrated into a cyclohexene scaffold that also bears a carboxylate group, this compound serves as a versatile building block. The pinacolboranyl group is a cornerstone for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision and functional group tolerance. The presence of the ethyl ester and the cyclohexene ring offers further opportunities for chemical modification, making it a valuable intermediate in the synthesis of complex molecular architectures, including novel therapeutic agents. This guide provides a comprehensive overview of the properties, synthesis, and potential applications of ethyl 4-(pinacolboranyl)cyclohex-3-enecarboxylate.

Chemical and Physical Properties

Table 1: Estimated Physicochemical Properties

| Property | Estimated Value | Notes |

| Molecular Formula | C₁₅H₂₅BO₄ | |

| Molecular Weight | 280.17 g/mol | |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Based on similar boronate esters. |

| Boiling Point | > 250 °C at 760 mmHg (with decomposition) | High boiling point expected due to molecular weight and polarity. |

| Melting Point | < 25 °C | Likely a liquid or low-melting solid at room temperature. |

| Density | ~1.0 - 1.1 g/cm³ | Estimated based on similar organic esters and boronic esters. |

| Solubility | Soluble in common organic solvents (e.g., THF, dichloromethane, ethyl acetate). Insoluble in water. | The ester and pinacol groups confer solubility in organic media. |

| Refractive Index | ~1.47 - 1.49 | Inferred from related cyclohexene and boronate ester compounds. |

Table 2: Spectroscopic Data (Predicted)

| Technique | Predicted Chemical Shifts / Signals |

| ¹H NMR (CDCl₃) | δ 6.5-7.0 (m, 1H, vinylic proton), 4.1-4.3 (q, 2H, OCH₂CH₃), 2.0-2.8 (m, 6H, allylic and other ring protons), 1.2-1.4 (s, 12H, pinacol methyls), 1.2-1.3 (t, 3H, OCH₂CH₃) |

| ¹³C NMR (CDCl₃) | δ 170-175 (C=O), 140-150 (C-B), 130-140 (C=CH), 83-85 (C(CH₃)₂), 60-62 (OCH₂), 25-40 (ring carbons), 24-25 (pinacol methyls), 14-15 (OCH₂CH₃) |

| ¹¹B NMR (CDCl₃) | δ 28-32 (broad singlet) |

| Mass Spec (ESI+) | m/z 281.1817 ([M+H]⁺), 303.1636 ([M+Na]⁺) |

Synthesis and Experimental Protocols

The synthesis of ethyl 4-(pinacolboranyl)cyclohex-3-enecarboxylate can be envisioned through several modern synthetic methodologies. A highly plausible and efficient route involves the palladium-catalyzed borylation of a suitable vinyl triflate precursor.

Proposed Synthetic Route: Palladium-Catalyzed Borylation

This approach leverages the readily available ethyl 4-oxocyclohexanecarboxylate as a starting material. The ketone is converted to the corresponding vinyl triflate, which then undergoes a palladium-catalyzed cross-coupling reaction with bis(pinacolato)diboron.

Experimental Workflow Diagram

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate, a valuable building block in organic synthesis and drug discovery. This document details the synthetic protocol, purification methods, and in-depth characterization using modern analytical techniques.

Chemical Properties and Structure

| Property | Value |

| IUPAC Name | ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate |

| Common Name | Bpin-Cyclohexene-C-COOEt |

| CAS Number | 1166829-70-4 |

| Molecular Formula | C₁₆H₂₇BO₄ |

| Molecular Weight | 294.19 g/mol [1] |

| Appearance | Colorless to light yellow liquid[1] |

| Purity | ≥97.0% (as determined by NMR)[1] |

| Storage | Store at room temperature. For long-term storage, -20°C for one year or -80°C for two years in solvent is recommended.[1] |

Chemical Structure:

Synthesis Protocol

The synthesis of ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate is achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Reaction Scheme:

Caption: Synthesis of this compound via Suzuki-Miyaura coupling.

Experimental Procedure:

To a solution of Ethyl 4-((trifluoromethanesulfonyl)oxy)-3-cyclohexene-1-carboxylate (1 mmol) and bis(pinacolato)diboron (1.5 mmol) in dioxane (5 mL) is added potassium acetate (4 mmol) and Pd(dppf)Cl₂ (0.05 mmol). The reaction mixture is then heated at 110 °C for 16 hours. After completion, the reaction is cooled to room temperature. The mixture is partitioned between ethyl acetate (10 mL) and a saturated sodium bicarbonate solution (10 mL). The aqueous phase is extracted twice with ethyl acetate (10 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

Purification:

The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate.

Characterization Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.5 - 6.7 | m | 1H | Vinylic proton (-CH=C-) |

| 4.12 | q, J = 7.1 Hz | 2H | -OCH₂CH₃ |

| 2.5 - 2.7 | m | 1H | Allylic proton |

| 2.2 - 2.4 | m | 2H | Allylic protons |

| 1.8 - 2.1 | m | 2H | Cyclohexene ring protons |

| 1.5 - 1.7 | m | 2H | Cyclohexene ring protons |

| 1.25 | t, J = 7.1 Hz | 3H | -OCH₂CH₃ |

| 1.24 | s | 12H | -C(CH₃)₂C(CH₃)₂- |

Predicted ¹³C NMR Data (CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~174 | C=O (ester) |

| ~140 | Vinylic carbon (-C=) |

| ~130 | Vinylic carbon (-CH=) |

| ~83 | -C(CH₃)₂C(CH₃)₂- |

| ~60 | -OCH₂CH₃ |

| ~35 | Allylic carbon |

| ~30 | Cyclohexene ring carbon |

| ~28 | Cyclohexene ring carbon |

| ~25 | -C(CH₃)₂C(CH₃)₂- |

| ~14 | -OCH₂CH₃ |

Mass Spectrometry (MS)

Predicted Fragmentation Pattern (Electron Ionization):

| m/z | Predicted Fragment Ion |

| 294 | [M]⁺ (Molecular Ion) |

| 279 | [M - CH₃]⁺ |

| 249 | [M - OCH₂CH₃]⁺ |

| 221 | [M - COOEt]⁺ |

| 194 | [M - Bpin]⁺ |

| 100 | [Bpin]⁺ |

Experimental Workflow

The overall experimental workflow for the synthesis and characterization of this compound is outlined below.

Caption: Experimental workflow for this compound.

This guide provides a foundational understanding of the synthesis and characterization of ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate. The provided protocols and data serve as a valuable resource for researchers engaged in synthetic chemistry and drug development.

References

A Technical Guide to Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate, a versatile building block in modern organic synthesis and medicinal chemistry. The document details its systematic IUPAC nomenclature, physicochemical properties, a robust synthesis protocol, and its significant applications, particularly as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). Spectroscopic data and a detailed experimental workflow for its incorporation into a PROTAC targeting Bromodomain-containing protein 4 (BRD4) are also presented.

IUPAC Nomenclature and Chemical Identity

The systematic IUPAC name for the compound commonly abbreviated as Bpin-Cyclohexene-C-COOEt is ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate .[1][2][3][4] The nomenclature can also be presented with the locant for the ester group specified, as in ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate .[1][3] For clarity and consistency, the former will be used throughout this guide.

The structure consists of a cyclohexene ring functionalized with an ethyl carboxylate group and a pinacol boronate ester (Bpin) group. This bifunctional nature makes it a valuable intermediate for further chemical modifications.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate is provided in Table 1. This data is essential for its handling, reaction setup, and purification.

| Property | Value | Reference |

| CAS Number | 1049004-32-1 | [1][2][3][4] |

| Molecular Formula | C₁₅H₂₅BO₄ | [2][4] |

| Molecular Weight | 280.17 g/mol | [4] |

| Appearance | Colorless to yellow liquid | [2] |

| Boiling Point | 312.6 ± 52.0 °C (Predicted) | |

| Density | 1.03 g/cm³ | |

| Refractive Index | 1.473 | |

| Low-Resolution Mass Spec (LRMS) m/z (M+H)⁺ | Calculated: 281, Measured: 281 | [1] |

Spectroscopic Analysis:

Expected ¹H NMR Spectral Features: The spectrum would be expected to show signals for the ethyl group (a quartet around 4.1 ppm and a triplet around 1.2 ppm), the twelve equivalent methyl protons of the pinacol group as a singlet around 1.2 ppm, and a series of multiplets for the cyclohexene ring protons. The vinylic proton would likely appear in the downfield region.

Expected ¹³C NMR Spectral Features: Key signals would include the carbonyl carbon of the ester at approximately 173 ppm, the quaternary carbons of the dioxaborolane ring around 83 ppm, the carbon of the ethyl ester's O-CH₂ group around 60 ppm, and the methyl carbons of the pinacol group around 25 ppm. The carbon attached to the boron atom would also be observable.

Expected IR Spectral Features: The IR spectrum would be characterized by a strong carbonyl (C=O) stretching vibration for the ester group, typically in the range of 1730-1715 cm⁻¹ for α,β-unsaturated esters. C-O stretching bands would be visible in the 1300-1000 cm⁻¹ region.

Experimental Protocols

Synthesis of Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate

A reliable method for the synthesis of the title compound involves a palladium-catalyzed cross-coupling reaction.[1]

Reaction Scheme:

Materials and Reagents:

-

Ethyl 4-((trifluoromethanesulfonyl)oxy)-3-cyclohexene-1-carboxylate

-

Bis(pinacolato)diboron

-

Potassium acetate (KOAc)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

1,4-Dioxane (anhydrous)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a reaction vessel containing dioxane (5 mL), add ethyl 4-((trifluoromethanesulfonyl)oxy)-3-cyclohexene-1-carboxylate (303 mg, 1 mmol), bis(pinacolato)diboron (370 mg, 1.5 mmol), potassium acetate (400 mg, 4 mmol), and Pd(dppf)Cl₂ (10 mg, 0.05 mmol).

-

Heat the reaction mixture at 110 °C for 16 hours under an inert atmosphere.

-

Upon completion (monitored by TLC or LC-MS), cool the reaction to room temperature.

-

Partition the mixture between ethyl acetate (10 mL) and a saturated aqueous solution of NaHCO₃ (10 mL).

-

Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel (e.g., 25% EtOAc in petroleum ether) to yield the pure product.[1]

Expected Yield: Approximately 89% (250 mg).[1]

Applications in Drug Discovery: A Linker for PROTACs

Boronate esters are crucial intermediates in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds. This reactivity is extensively utilized in the synthesis of complex organic molecules, including pharmaceuticals.

A significant and modern application of ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate is as a linker in the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The cyclohexene moiety in the title compound provides a semi-rigid scaffold for the linker, which is a critical component of a PROTAC. The linker's length, rigidity, and chemical nature significantly influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase) and, consequently, the degradation efficiency.

Experimental Workflow: Synthesis of a BRD4-Targeting PROTAC

The following workflow illustrates the use of ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate in the synthesis of a PROTAC targeting the Bromodomain-containing protein 4 (BRD4), a therapeutic target in cancer. This workflow is a generalized representation based on established PROTAC synthesis strategies.

Caption: Synthetic workflow for a BRD4-targeting PROTAC.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The synthesized PROTAC induces the degradation of its target protein through the ubiquitin-proteasome system. The following diagram illustrates this signaling cascade.

Caption: Mechanism of PROTAC-mediated protein degradation.

Conclusion

Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate is a key synthetic intermediate with significant utility in the construction of complex molecules for drug discovery. Its well-defined synthesis and bifunctional nature make it an attractive building block for creating novel therapeutics, most notably as a linker in the rapidly advancing field of targeted protein degradation with PROTACs. The information provided in this guide serves as a valuable resource for researchers engaged in the design and synthesis of next-generation pharmaceuticals.

References

- 1. Cancer Selective Target Degradation by Folate-Caged PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enhanced Protein Degradation by Intracellular Delivery of Pre-Fused PROTACs Using Lipid-like Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Identification of highly efficacious PROTACs targeting BRD4 against acute myeloid leukemia: Design, synthesis, and biological evaluations [html.rhhz.net]

A Technical Guide to Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate

This technical guide provides a detailed overview of the chemical structure and molecular properties of the compound commonly referred to as Bpin-Cyclohexene-C-COOEt. The content is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Identity and Structure

The compound "this compound" is systematically named Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate .[1][2][3][4][5] It is a bifunctional molecule incorporating a cyclohexene scaffold, an ethyl ester group, and a pinacol boronic ester (Bpin) group. The Bpin group is a versatile functional group in organic chemistry, frequently utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Chemical Structure:

The two-dimensional structure of the molecule is depicted below:

Figure 1: 2D Chemical Structure

The structure can also be represented using the SMILES (Simplified Molecular-Input Line-Entry System) notation: CC1(C)C(C)(C)OB(C2=CCC(C(OCC)=O)CC2)O1[5]

Molecular Properties

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Systematic Name | Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate[1][2][4][5][6] |

| Common Name | Bpin-Cyclohexene-COOEt |

| CAS Number | 1049004-32-1[1][2][3][5][6] |

| Molecular Formula | C15H25BO4[1][2][3][4][5][6] |

| Molecular Weight | 280.17 g/mol [1][3][5][6][7] |

| Exact Mass | 280.1845894 u[2] |

| Physical Form | Colorless to Yellow Liquid[4] |

Experimental Protocols

Detailed, step-by-step experimental protocols for the specific synthesis of Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate are not available within the provided search results, which are primarily from chemical suppliers and databases.

However, a general synthetic approach for this class of compounds involves the borylation of a suitable cyclohexene precursor. The synthesis of boronic esters can be achieved through various methods, including the palladium-catalyzed coupling of bis(pinacolato)diboron with appropriate organic halides or triflates. Another general approach involves the reaction of organometallic reagents (like organolithium or Grignard reagents) with pinacolborane or bis(pinacolato)diboron.

Logical Workflow for Compound Characterization

The following diagram illustrates the logical workflow followed in this guide to identify and characterize the target compound.

Caption: Logical workflow for compound identification and data presentation.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. echemi.com [echemi.com]

- 3. calpaclab.com [calpaclab.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. chemscene.com [chemscene.com]

- 6. invivochem.net [invivochem.net]

- 7. ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate [chembk.com]

The Advent of Cyclohexenylboronic Esters: A Literature Review of their Discovery and Synthesis

For researchers, scientists, and professionals in drug development, an in-depth understanding of the synthesis of novel chemical entities is paramount. This technical guide delves into the discovery and synthetic evolution of cyclohexenylboronic esters, a class of compounds with significant potential in organic synthesis and medicinal chemistry.

The journey to cyclohexenylboronic esters is intrinsically linked to the development of cycloaddition reactions involving organoboron compounds. While a singular "discovery" paper for this specific scaffold is not readily apparent in the literature, its emergence is a logical progression of the application of powerful synthetic methodologies to vinylboronic esters. The Diels-Alder reaction, a cornerstone of cyclic compound synthesis, stands out as the primary and most investigated route to these valuable intermediates.[1]

Key Synthetic Methodologies

The synthesis of cyclohexenylboronic esters has been predominantly achieved through three main strategies:

-

The Diels-Alder Reaction: This [4+2] cycloaddition reaction between a conjugated diene and a dienophile, in this case, a vinylboronic ester, is the most direct and widely employed method for constructing the cyclohexenyl ring system functionalized with a boronic ester.[1]

-

Ring-Closing Metathesis (RCM): An alternative approach involves the use of olefin metathesis to form the cyclic structure from a diene precursor containing a boronic ester.[2][3]

-

Palladium-Catalyzed Cross-Coupling Reactions: This method typically involves the coupling of a cycloalkenyl halide or triflate with a diboron reagent to introduce the boronic ester functionality.

This review will focus primarily on the Diels-Alder approach, as it represents the most fundamental and historically significant route to cyclohexenylboronic esters.

The Diels-Alder Approach: A Gateway to Cyclohexenylboronic Esters

The Diels-Alder reaction offers a powerful and atom-economical way to generate six-membered rings with good stereochemical control. The use of vinylboronic esters as dienophiles in these reactions provides direct access to cyclohexenylboronic esters.

Thermal and Microwave-Assisted Diels-Alder Reactions

Early investigations into the Diels-Alder reactivity of vinylboronates laid the groundwork for the synthesis of cyclohexenylboronic esters. These reactions can be carried out under thermal conditions, often requiring elevated temperatures.[4] A significant advancement in this area has been the application of microwave irradiation, which has been shown to dramatically reduce reaction times and improve yields.[5][6] Pinacol vinylboronate is often the dienophile of choice due to its stability and ease of handling.[5]

Experimental Protocol: Microwave-Assisted Diels-Alder Reaction of Pinacol Vinylboronate [5]

A mixture of pinacol vinylboronate (1.0 mmol) and the corresponding diene (1.2 mmol) is sealed in a microwave vessel. The reaction mixture is then subjected to microwave irradiation at a specified temperature and time (e.g., 150 °C for 30 minutes). After cooling, the excess diene and solvent (if any) are removed under reduced pressure. The resulting crude cyclohexenylboronic ester can be purified by column chromatography.

Table 1: Synthesis of Cyclohexenylboronic Esters via Microwave-Assisted Diels-Alder Reaction [5][6]

| Diene | Product | Yield (%) | Conditions |

| Cyclopentadiene | 2-(Bicyclo[2.2.1]hept-5-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 95 | 150 °C, 30 min |

| Isoprene | 4,4,5,5-Tetramethyl-2-(4-methylcyclohex-3-en-1-yl)-1,3,2-dioxaborolane | 85 | 150 °C, 30 min |

| 2,3-Dimethyl-1,3-butadiene | 2-(4,5-Dimethylcyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 92 | 150 °C, 30 min |

Logical Relationship of Diels-Alder Reaction

Caption: General schematic of the Diels-Alder reaction to form cyclohexenylboronic esters.

Catalytic and Asymmetric Diels-Alder Reactions

To enhance the efficiency and stereoselectivity of the Diels-Alder reaction for synthesizing cyclohexenylboronic esters, various catalytic systems have been developed. Lewis acids are known to catalyze the Diels-Alder reaction, and their use in conjunction with vinylboronates has been explored.[7] Furthermore, the development of catalytic asymmetric Diels-Alder reactions has enabled the synthesis of chiral cyclohexenylboronic esters, which are valuable building blocks in asymmetric synthesis.[8][9][10] Chiral oxazaborolidines and other chiral Lewis acids have been employed as catalysts to induce enantioselectivity.[9]

Experimental Workflow for Catalytic Asymmetric Diels-Alder Reaction

Caption: Workflow for a typical catalytic asymmetric Diels-Alder synthesis of cyclohexenylboronic esters.

Spectroscopic Characterization

The structural elucidation of cyclohexenylboronic esters relies on standard spectroscopic techniques.

Table 2: Spectroscopic Data for 1-Cyclohexen-1-yl-boronic acid pinacol ester (CAS 141091-37-4) [11]

| Technique | Data |

| ¹H NMR (CDCl₃) | δ 6.55 (m, 1H), 2.15 (m, 2H), 2.08 (m, 2H), 1.62 (m, 2H), 1.55 (m, 2H), 1.25 (s, 12H) |

| ¹³C NMR (CDCl₃) | δ 143.0, 83.0, 29.0, 26.5, 24.8, 22.5, 21.8 (C-B signal often not observed or broad) |

| MS (EI) | m/z 208 (M⁺) |

| IR (neat) | ν 2927, 1645, 1350, 1145 cm⁻¹ |

Applications in Drug Development

Boronic acids and their esters are a privileged class of compounds in medicinal chemistry, with several approved drugs containing this functionality.[12] Cyclohexenylboronic esters serve as versatile building blocks for the synthesis of complex molecules, including potential therapeutic agents. The carbon-boron bond can be readily transformed into a variety of other functional groups, making these compounds valuable intermediates in drug discovery programs. For example, they can undergo Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, or be oxidized to the corresponding cyclohexenols.

Conclusion

The discovery and development of synthetic routes to cyclohexenylboronic esters have been driven by the persistent need for efficient methods to construct functionalized cyclic molecules. The Diels-Alder reaction of vinylboronic esters has proven to be a robust and versatile strategy, with modern advancements such as microwave-assisted synthesis and catalytic asymmetric variants significantly expanding its scope and utility. As the demand for novel and complex molecular architectures in drug discovery continues to grow, the importance of cyclohexenylboronic esters as key synthetic intermediates is poised to increase, paving the way for the development of new therapeutic agents.

References

- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 2. Ring-closing metathesis - Wikipedia [en.wikipedia.org]

- 3. Ring Closing Metathesis [organic-chemistry.org]

- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 5. A facile microwave-assisted Diels–Alder reaction of vinylboronates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Catalytic asymmetric Diels-Alder reactions involving aryl vinyl ketones. | Semantic Scholar [semanticscholar.org]

- 11. Cyclohexene-1-boronic acid pinacol ester(141091-37-4) 1H NMR spectrum [chemicalbook.com]

- 12. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

Stability and Storage of Organoboron Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Organoboron compounds are indispensable reagents in modern organic synthesis, finding widespread application in carbon-carbon and carbon-heteroatom bond formation, most notably in the Suzuki-Miyaura cross-coupling reaction. Despite their utility, the stability of these compounds can be a significant concern, impacting their storage, handling, and reactivity. This technical guide provides an in-depth overview of the stability and recommended storage conditions for various classes of organoboron compounds, methods for assessing their stability, and protocols for their safe handling.

General Stability of Organoboron Compounds

The stability of organoboron compounds is highly dependent on their structure. The primary classes discussed herein are boronic acids, boronate esters, organotrifluoroborates, and N-methyliminodiacetic acid (MIDA) boronates. Generally, the presence of an empty p-orbital on the boron atom in tricoordinate organoboranes makes them susceptible to attack by nucleophiles, including water and oxygen.[1] Strategies to mitigate this often involve the formation of tetracoordinate boron species, which exhibit enhanced stability.[1]

Key Factors Influencing Stability:

-

Air and Moisture: Many organoboron compounds are sensitive to air and moisture, leading to degradation through oxidation and hydrolysis (protodeboronation).[1][2]

-

Temperature: Elevated temperatures can accelerate decomposition pathways.[3] Some organoboranes, particularly trialkylboranes, can be pyrophoric.[4]

-

Light: Photodegradation can be a concern for some organoboron compounds, necessitating storage in dark conditions.[5][6]

-

pH: The stability of boronic acids and their derivatives can be significantly influenced by the pH of the medium.[7]

Stability Profiles of Common Organoboron Classes

The stability of organoboron compounds varies significantly across different classes. While some boronic acids are notoriously unstable, others, along with their derivatives like MIDA boronates and organotrifluoroborates, offer remarkable benchtop stability.

Boronic Acids

Boronic acids (R-B(OH)₂) are widely used but can be prone to decomposition. Their stability is influenced by the nature of the organic substituent (R).

-

Arylboronic Acids: Generally more stable than their alkyl counterparts.[8] However, electron-withdrawing or certain ortho-substituents can increase susceptibility to protodeboronation.[4]

-

Heteroarylboronic Acids: 2-Heterocyclic boronic acids are often unstable and prone to decomposition.

-

Alkenyl and Alkylboronic Acids: These can be unstable, with alkylboronic acids being particularly sensitive to oxidation.[1]

A significant degradation pathway for boronic acids is the formation of cyclic trimeric anhydrides, known as boroxines, upon dehydration. While this process is often reversible, it can complicate stoichiometry in reactions.

Boronate Esters

Boronate esters (R-B(OR')₂) are frequently used as more stable surrogates for boronic acids. Their stability, particularly towards hydrolysis, is dependent on the diol used for esterification.

-

Pinacol Esters: Widely used due to their relative stability, though they can be susceptible to hydrolysis under certain conditions.[9]

-

Esters with Sterically Hindered Diols: Employing bulky diols can significantly enhance hydrolytic stability.[9]

Organotrifluoroborates

Potassium organotrifluoroborates (R-BF₃K) are tetracoordinate boron species that exhibit exceptional stability towards air and moisture.[1] The vast majority can be stored indefinitely at room temperature without special precautions.[1] They are considered protected forms of boronic acids and can be used directly in many reactions.

MIDA Boronates

N-methyliminodiacetic acid (MIDA) boronates are another class of highly stable, crystalline solids. They are indefinitely stable on the benchtop, compatible with chromatography, and unreactive under anhydrous cross-coupling conditions. A key advantage is their ability to undergo slow, controlled release of the corresponding boronic acid under mild aqueous basic conditions.

Quantitative Stability Data

The following tables summarize quantitative data on the stability of selected organoboron compounds.

Table 1: Benchtop Stability of Boronic Acids vs. MIDA Boronates

| Entry | R-Group | Compound Type | % Remaining (15 days, air) | % Remaining (60 days, air) |

| 1 | 2-Furyl | Boronic Acid | 18 | Not Reported |

| MIDA Boronate | >95 | >95 | ||

| 2 | 2-Thienyl | Boronic Acid | 37 | Not Reported |

| MIDA Boronate | >95 | >95 | ||

| 3 | Vinyl | Boronic Acid | 10 | Not Reported |

| MIDA Boronate | >95 | >95 | ||

| 4 | Cyclopropyl | Boronic Acid | 25 | Not Reported |

| MIDA Boronate | >95 | >95 |

Data sourced from a study where compounds were stored on the benchtop under air and analyzed by ¹H NMR.

Table 2: General Stability and Storage Recommendations

| Compound Class | General Stability | Recommended Storage Conditions |

| Boronic Acids | Variable; many are sensitive to air, moisture, and heat. | Store in a cool, dry, dark place under an inert atmosphere (e.g., argon or nitrogen). For sensitive compounds, refrigeration is recommended. |

| Boronate Esters | Generally more stable than corresponding boronic acids. Hydrolytic stability varies with the diol. | Store in a tightly sealed container in a cool, dry place. Protect from moisture. |

| Organotrifluoroborates | Highly stable to air and moisture. | Store at room temperature in a well-sealed container. No special precautions are typically needed.[1] |

| MIDA Boronates | Exceptionally stable crystalline solids. | Store at room temperature in a well-sealed container. |

| Trialkylboranes | Often pyrophoric and highly reactive with air and moisture. | Store as solutions in anhydrous solvents under an inert atmosphere in a designated flammable storage cabinet. Handle with extreme caution using air-sensitive techniques.[4] |

Degradation Pathways

Understanding the mechanisms of degradation is crucial for mitigating instability. The two primary pathways are protodeboronation and oxidation.

Protodeboronation (Hydrolysis)

Protodeboronation is the cleavage of the carbon-boron bond by a proton source, typically water, often accelerated under acidic or basic conditions.[10][11] This results in the formation of an arene (or alkane) and boric acid.

Caption: General scheme of protodeboronation of an arylboronic acid.

Oxidation

The carbon-boron bond is also susceptible to oxidation, particularly by atmospheric oxygen or other oxidizing agents.[12] This typically leads to the formation of a phenol (from an arylboronic acid) or an alcohol (from an alkylboronic acid) and boric acid.[13]

References

- 1. operations.ok.ubc.ca [operations.ok.ubc.ca]

- 2. researchgate.net [researchgate.net]

- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 4. chemistry.utoronto.ca [chemistry.utoronto.ca]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. researchgate.net [researchgate.net]

- 10. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]

- 11. Tips and Tricks for the Lab: Air-Sensitive Techniques (2) - ChemistryViews [chemistryviews.org]

- 12. biopharminternational.com [biopharminternational.com]

- 13. seoho.biz:5000 [seoho.biz:5000]

An In-depth Technical Guide on Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-cyclohexene-1-carboxylate

Compound Identification: Bpin-Cyclohexene-C-COOEt Systematic Name: Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-cyclohexene-1-carboxylate CAS Number: 1049004-32-1

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-cyclohexene-1-carboxylate, a key building block in modern medicinal chemistry, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).

Physical and Chemical Properties

This compound is typically a colorless to light yellow liquid, soluble in common organic solvents. It is stable under an inert atmosphere but should be handled with care as it is classified as an irritant and is sensitive to moisture, which can hydrolyze the boronic ester.[1]

The following table summarizes the key physical and computational properties of the compound. Note that some values are predicted from computational models.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₅BO₄ | [2] |

| Molecular Weight | 280.17 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | |

| Purity | ≥95% | [2] |

| Boiling Point | 312.6 ± 52.0 °C (Predicted) | [3] |

| Density | 1.03 g/cm³ (Predicted) | [3] |

| Flash Point | 142.8 ± 30.7 °C (Predicted) | [3] |

| Refractive Index | 1.473 (Predicted) | [3] |

| Storage Conditions | Store at -20°C under an inert atmosphere | [2] |

| SMILES | CC1(C)C(C)(C)OB(C2=CCC(C(OCC)=O)CC2)O1 | [2] |

| Topological Polar Surface Area | 44.76 Ų | [2] |

| LogP | 2.9074 | [2] |

While specific experimental spectra for this compound are not widely published, the expected spectral characteristics can be inferred from its structure.

-

¹H NMR: The spectrum is expected to show signals for the ethyl group (a triplet and a quartet), the cyclohexene ring protons, and a characteristic singlet for the twelve methyl protons of the pinacol group.

-

¹³C NMR: The spectrum would display resonances for the carbonyl carbon of the ester, the carbons of the cyclohexene double bond, the aliphatic carbons of the cyclohexene ring, the carbons of the ethyl group, and the carbons of the pinacol group.

-

Infrared (IR) Spectroscopy: Key absorption bands are expected for the C=O stretch of the ester (around 1730 cm⁻¹), the C=C stretch of the cyclohexene ring (around 1650 cm⁻¹), C-H stretches (aliphatic and vinylic), and strong B-O stretches.

-

Mass Spectrometry: The low-resolution mass spectrum (LRMS) shows a peak for the protonated molecule (M+H)⁺ at m/z 281.[4]

Chemical Synthesis

The primary synthetic route to this compound is through a palladium-catalyzed Miyaura borylation reaction. This involves the coupling of a vinyl triflate precursor with bis(pinacolato)diboron.

A detailed experimental protocol for the synthesis of Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-cyclohexene-1-carboxylate is as follows[4]:

-

Reactants:

-

Ethyl 4-((trifluoromethanesulfonyl)oxy)-3-cyclohexene-1-carboxylate (1 mmol, 303 mg)

-

Bis(pinacolato)diboron (1.5 mmol, 370 mg)

-

Potassium acetate (KOAc) (4 mmol, 400 mg)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 mmol, 10 mg)

-

Dioxane (5 mL)

-

-

Procedure:

-

To a reaction vessel, add Ethyl 4-((trifluoromethanesulfonyl)oxy)-3-cyclohexene-1-carboxylate, bis(pinacolato)diboron, potassium acetate, and Pd(dppf)Cl₂.

-

Add dioxane to the mixture.

-

Heat the reaction mixture at 110 °C for 16 hours under an inert atmosphere.

-

After the reaction is complete, cool the mixture to room temperature.

-

Partition the mixture between ethyl acetate (EtOAc, 10 mL) and a saturated sodium bicarbonate (NaHCO₃) solution (10 mL).

-

Extract the aqueous phase with ethyl acetate (2 x 10 mL).

-

Combine the organic phases, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash chromatography (25% EtOAc in petroleum ether) to yield the final product (250 mg, 89% yield).

-

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development

This compound is utilized as a linker in the synthesis of PROTACs.[5] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[1][6][] A PROTAC consists of three components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[8][9]

The linker's structure, including its length, rigidity, and chemical composition, is crucial for the efficacy of the PROTAC, as it dictates the spatial orientation of the POI and the E3 ligase, which is necessary for the formation of a stable ternary complex and subsequent ubiquitination of the POI.[9][10] The cyclohexene core of this compound provides a semi-rigid scaffold that can be advantageous in optimizing the geometry of the ternary complex.[11]

The signaling pathway initiated by a PROTAC is a multi-step process that leads to the degradation of the target protein.

-

Ternary Complex Formation: The PROTAC simultaneously binds to the target Protein of Interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.[2][6]

-

Ubiquitination: The E3 ligase, now in proximity to the POI, facilitates the transfer of ubiquitin molecules from an E2 conjugating enzyme to lysine residues on the surface of the POI.[6][]

-

Proteasomal Recognition: The polyubiquitinated POI is recognized by the 26S proteasome.[1][6]

-

Degradation: The proteasome unfolds and degrades the POI into small peptides. The PROTAC molecule is then released and can catalytically induce the degradation of another POI molecule.[1][2]

Caption: Generalized signaling pathway of PROTAC-mediated protein degradation.

References

- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate [chembk.com]

- 4. 4-(4,4,5,5-TETRAMETHYL-[1,3,2]DIOXABOROLAN-2-YL)CYCLOHEX-3-ENE-1-CARBOXYLIC ACID ETHYL ESTER | 1049004-32-1 [chemicalbook.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]

- 8. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 9. The Essential Role of Linkers in PROTACs [axispharm.com]

- 10. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. precisepeg.com [precisepeg.com]

Commercial availability of ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate is a versatile bifunctional molecule of significant interest in contemporary medicinal chemistry and drug discovery. Its structure incorporates a reactive boronic ester moiety and a cyclohexene scaffold, making it a valuable building block in organic synthesis. Notably, this compound has gained prominence as a key intermediate in the construction of Proteolysis Targeting Chimeras (PROTACs), an innovative therapeutic modality designed to induce the degradation of specific target proteins within cells.[1][2] The cyclohexyl group can serve as a rigid and tunable component of the linker in a PROTAC, influencing the molecule's conformation and binding affinity. This guide provides a comprehensive overview of its commercial availability, physicochemical properties, a detailed synthesis protocol, and its application in the rapidly evolving field of targeted protein degradation.

Commercial Availability

Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate is commercially available from a variety of chemical suppliers, catering to research and development needs. The typical purity offered is around 97%.[1][3] Researchers can procure this compound from the following vendors, among others:

It is advisable to contact the suppliers directly to obtain the most current pricing, availability, and any available analytical data such as certificates of analysis or spectral data.

Physicochemical Properties

A summary of the key physicochemical properties of ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate is presented in the table below. Please note that some of the data, such as boiling and flashing points, are predicted values.

| Property | Value | Reference(s) |

| CAS Number | 1049004-32-1 | [1] |

| Molecular Formula | C15H25BO4 | [1] |

| Molecular Weight | 280.17 g/mol | [1] |

| Purity | Typically ≥97% | [1][3] |

| Appearance | Colorless to yellow liquid | |

| Density (Predicted) | 1.03 g/cm³ | [5] |

| Boiling Point (Predicted) | 312.6 ± 52.0 °C | |

| Flashing Point (Predicted) | 142.8 ± 30.7 °C | |

| InChI Key | ZREZDODZGZVRBD-UHFFFAOYSA-N | |

| Primary Application | Building block for Proteolysis Targeting Chimeras (PROTACs) | [1] |

| Storage Conditions | Inert atmosphere, 2-8°C | [8] |

Synthesis Protocol

The following is a detailed experimental protocol for the synthesis of ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate. This procedure is based on a palladium-catalyzed cross-coupling reaction.[6]

Reaction Scheme:

References

- 1. calpaclab.com [calpaclab.com]

- 2. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate, CasNo.1049004-32-1 Career Henan Chemical Co China (Mainland) [Henankerui.lookchem.com]

- 6. 4-(4,4,5,5-TETRAMETHYL-[1,3,2]DIOXABOROLAN-2-YL)CYCLOHEX-3-ENE-1-CARBOXYLIC ACID ETHYL ESTER | 1049004-32-1 [chemicalbook.com]

- 7. 4-(4,4,5,5-TETRAMETHYL-[1,3,2]DIOXABOROLAN-2-YL)CYCLOHEX-3-ENE-1-CARBOXYLIC ACID ETHYL ESTER | 1049004-32-1 [chemicalbook.com]

- 8. achmem.com [achmem.com]

An In-Depth Technical Guide to Key Reactions Involving Organoboron Compounds in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Organoboron compounds have emerged as indispensable reagents in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity. Their stability, low toxicity, and functional group tolerance have made them invaluable tools in the construction of complex molecules, particularly in the realm of drug discovery and development. This technical guide provides a comprehensive overview of core reactions involving organoboron compounds, complete with detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate their application in the laboratory.

Suzuki-Miyaura Coupling: A Pillar of C-C Bond Formation

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide or triflate.[1][2] This reaction is widely used for the synthesis of biaryls, polyolefins, and styrenes.[1]

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[1][3]

Table 1: Suzuki-Miyaura Coupling - Representative Quantitative Data

| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | 3-Chloroindazole | 5-Indoleboronic acid | Pd(OAc)₂ (2), P2 (3) | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 85 | [3] |

| 2 | 4-Bromopyrazole | Phenylboronic acid | Pd(OAc)₂ (2), P1 (3) | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 78 | [3] |

| 3 | 5-Iodovanillin | Phenylboronic acid | Pd(OAc)₂ (1) | Amberlite IRA-400(OH) | H₂O/EtOH | 60 | 1-2 | - | [4] |

| 4 | Diaryl bromide | Boronic ester | Pd(dppf)Cl₂ (10) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | overnight | 80 | [5] |

Experimental Protocols

General Procedure 1 (Ligand-Free): A mixture of aryl halide (1 mmol), arylboronic acid (1.2 mmol), and Pd(OAc)₂ (0.5 mol%) in WEB (3 mL) is stirred at room temperature for the indicated time.[6] Afterward, the reaction solution is extracted four times with diethyl ether (4 × 10 mL). The combined organic layers are dried and concentrated. The product is purified by column chromatography on silica gel.[6]

General Procedure 2 (Biphasic Conditions): To a mixture of the halo-aromatic compound (1 equiv.), phenylboronic acid (1.2 equiv.), and PdCl₂(dppf) (0.1 equiv.) in toluene/dioxane (4:1, 10 mL) is added 2 M Na₂CO₃ (10 mL).[7] The mixture is degassed and stirred for 4 hours at 85°C under a nitrogen atmosphere. The resulting mixture is filtered through Celite, and the layers are separated. The organic layer is concentrated, and the residue is purified by silica gel column chromatography.[7]

Chan-Lam Coupling: Forging C-Heteroatom Bonds

The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed reaction that forms carbon-heteroatom (C-N, C-O, C-S) bonds between an organoboronic acid and an amine, alcohol, or thiol.[8][9][10] A key advantage of this reaction is that it can often be performed at room temperature and is tolerant of air and moisture.[8][10]

The proposed mechanism involves the transmetalation of the organoboron compound to a Cu(II) species, followed by coordination of the heteroatom nucleophile. Reductive elimination from a Cu(III) intermediate then furnishes the coupled product and a Cu(I) species, which is reoxidized to complete the catalytic cycle.[11]

Table 2: Chan-Lam Coupling - Representative Quantitative Data

| Entry | Boronic Acid/Ester | Amine/Alcohol | Catalyst (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Aryl boronic ester (0.955 mmol) | 3-Isopropyl-1H-pyrazole (2.5) | Cu(OAc)₂ (1.0) | Acetonitrile | 70 | 18 | - | [11] |

| 2 | Arylboronic acid | Imidazole | CuCl or Cu(OAc)₂ (cat.) | Methanol | Reflux | - | High | [12] |

| 3 | Phenylboronic acid | Pyrrole | Cu(OAc)₂ | Pyridine | RT | 72 | 93 | [8] |

| 4 | Boronic ester (10.9 mmol) | Methanol | Cu(OAc)₂ (1.0) | DCM/MeOH | RT | 8 | - | [11] |

Experimental Protocols

General Procedure for N-Arylation: A mixture of the aryl boronic ester (0.955 mmol, 1.0 equiv), 3-isopropyl-1H-pyrazole (2.5 equiv), B(OH)₃ (2.0 equiv), Cu(OAc)₂ (1.0 equiv), and 3 Å molecular sieves (300 mg) in acetonitrile (3 mL) is stirred at 70°C for 18 h.[11] The reaction mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through Celite. The filtrate is washed with saturated aqueous NaHCO₃, water, and brine. The organic layer is dried and concentrated to give the product.[11]

General Procedure for O-Arylation: To a stirred solution of the boronic ester (10.9 mmol, 1.0 equiv) in DCM/MeOH (109 mL, 1:1) at room temperature, 4Å molecular sieves (activated, 6.0 g), Cu(OAc)₂ (1.0 equiv), and DMAP (2.0 equiv) are added.[11] The resulting mixture is stirred for 8 h before it is filtered through a pad of silica gel, eluted with EtOAc, and concentrated under reduced pressure. The residue is purified by flash column chromatography.[11]

Petasis Reaction: A Three-Component Pathway to Amines

The Petasis reaction, or Petasis borono-Mannich reaction, is a three-component reaction between an amine, a carbonyl compound (aldehyde or ketone), and a vinyl- or aryl-boronic acid to produce substituted amines.[13] This reaction is particularly useful for the synthesis of α-amino acids and their derivatives.[14]

The reaction proceeds through the formation of an iminium ion from the amine and carbonyl component. The organoboronic acid then adds to the iminium ion, followed by hydrolysis to yield the final amine product.

Table 3: Petasis Reaction - Representative Quantitative Data

| Entry | Amine | Aldehyde | Boronic Acid | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Furfurylamine | 5-allyl-2,2-dimethyl-1,3-dioxolan-4-ol | Arylboronic acids | HFIP | RT | - | 13-87 | [15] |

| 2 | L-phenylalanine methyl ester | Lactol | Boronic acid | Ethanol | RT | - | High (anti) | [13] |

| 3 | Morpholine | 3-Phenylpropanal | n-Butylboronic acid | HFIP | - | 2 | 85 | [16][17] |

| 4 | Gewald product | Glyoxylic acid | Phenylboronic acid | HFIP | - | 1 | 53 | [18] |

Experimental Protocols

General Procedure: Primary amine/secondary amine (1 equiv), aldehyde (1.2 equiv), and boronic acid (1.2 equiv) are added simultaneously to hexafluoro-2-propanol (HFIP) (0.1 M) with 3 Å molecular sieves.[15] The mixture is stirred at room temperature and monitored by LC-MS and TLC. The solvent is then evaporated under reduced pressure. The resulting residue is purified by flash chromatography.[15]

Liebeskind-Srogl Coupling: Thioester-Boronic Acid Cross-Coupling

The Liebeskind-Srogl coupling is a palladium-catalyzed cross-coupling reaction between a thioester and a boronic acid to form a ketone.[2][19] This reaction is carried out under neutral conditions and is mediated by a stoichiometric amount of a copper(I) carboxylate, typically copper(I) thiophene-2-carboxylate (CuTC).[19]

The mechanism is believed to involve the coordination of the copper(I) salt to the sulfur atom of the thioester, facilitating the oxidative addition of the palladium(0) catalyst. This is followed by transmetalation with the boronic acid and subsequent reductive elimination to afford the ketone product.[1][20]

Table 4: Liebeskind-Srogl Coupling - Representative Quantitative Data

| Entry | Thioester | Boronic Acid | Catalyst (mol%) | Co-catalyst (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---| | 1 | Resin-bound thioester | p-Tolylboronic acid (2.5) | Pd₂(dba)₃ (2.5) | CuTC (3.0) | Dioxane | 50 | 18 | 23 |[20] | | 2 | Squaramide thioester | 4-(Methoxyphenyl)boronic acid | Pd₂(dba)₃ | CuTC | Dioxane | 50 | 18 | - |[20] | | 3 | Thioalkyne | Boronic acids | Pd(0) | CuTC | - | - | 39-91 |[21] |

Experimental Protocols

General Procedure: A resin-bound thioester (~250 mg) is washed with DCM, THF, and anhydrous dioxane.[20] Then, the appropriate boronic acid (1.6 mmol), CuTC (2.4 mmol), TFP (0.08 mmol), and Pd₂(dba)₃ (0.04 mmol) are added. The mixture is heated at 50°C for 18 h. The resin is washed, and the product is cleaved from the solid support for purification.[20]

Hydroboration-Oxidation: Anti-Markovnikov Hydration of Alkenes and Alkynes

The hydroboration-oxidation is a two-step reaction that converts alkenes and alkynes into alcohols with anti-Markovnikov regioselectivity.[22][23] The first step, hydroboration, involves the addition of a borane (such as BH₃) across the double or triple bond. The boron atom adds to the less substituted carbon.[22] In the second step, the resulting organoborane is oxidized, typically with hydrogen peroxide and a base, to replace the boron atom with a hydroxyl group.[23]

Table 5: Hydroboration-Oxidation - Representative Quantitative Data

| Entry | Alkene | Borane Reagent (equiv.) | Oxidation Conditions | Solvent | Temp. (°C) | Time | Yield (%) | Reference |

| 1 | 1-Octene (150 mg) | 1.0 M BH₃•THF (0.8 mL) | H₂O₂, 3 M NaOH | THF | RT then 60 | 5 min | - | [24] |

| 2 | 1-Octene (1 mL) | 1 M Borane solution (2 mL) | H₂O₂, NaOH | Diethyl ether | 0 | 5 min | - | [25] |

Experimental Protocols

General Procedure: To a dry 5-mL conical vial with a spin vane containing 150 mg of 1-octene, approximately 0.8 mL of 1.0 M BH₃•THF reagent is added slowly over 1 minute.[24] The solution is stirred for an additional 5 minutes. To quench excess borane, 15 drops of acetone are added, and the solution is stirred for 2 minutes. For the oxidation step, 4 drops of water, 0.3 mL of 3 M NaOH, and 0.3 mL of 30% H₂O₂ are added sequentially.[24] The reaction mixture is then heated to approximately 60°C for 5 minutes. After cooling, 1 mL of saturated aqueous NaCl solution is added, followed by extraction with diethyl ether. The organic layer is dried and concentrated to yield the alcohol product.[24]

Brown's Asymmetric Crotylboration: Stereoselective C-C Bond Formation

Brown's asymmetric crotylboration is a powerful method for the enantioselective and diastereoselective synthesis of homoallylic alcohols. This reaction involves the addition of a chiral crotylborane reagent to an aldehyde. The stereochemistry of the product is controlled by the geometry (E or Z) of the crotylborane and the chirality of the isopinocampheyl (Ipc) ligands on the boron atom.[26]

The reaction is believed to proceed through a chair-like six-membered transition state, which accounts for the high levels of stereocontrol observed.[26]

Table 6: Brown's Asymmetric Crotylboration - Representative Quantitative Data

| Entry | Aldehyde | Crotylborane | Temp. (°C) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (%) | Reference |

| 1 | Acetaldehyde | (Z)-Crotylborane | -78 | 95:5 | 90 | [26] |

| 2 | Benzaldehyde | (E)-Crotylborane | -78 | 6:94 | 88 | [26] |

| 3 | Acetaldehyde | (-)-Ipc₂BCH₂CH=CH₂ | -78 | 96:4 (matched) | >99 | [26] |

| 4 | Acetaldehyde | (+)-Ipc₂BCH₂CH=CH₂ | -78 | 5:95 (mismatched) | 96 | [26] |

Experimental Protocols

General Procedure for Reagent Preparation and Reaction: A solution of the appropriate crotyl potassium salt is added to a solution of B-methoxy-diisopinocampheylborane in diethyl ether at -78°C. After stirring, the aldehyde is added, and the reaction is maintained at -78°C for several hours. The reaction is then quenched, and the product is oxidized with alkaline hydrogen peroxide. The resulting homoallylic alcohol is isolated and purified. The enantiomeric excess and diastereomeric ratio are determined by capillary GC analysis of a suitable derivative.[26]

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. synarchive.com [synarchive.com]

- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rose-hulman.edu [rose-hulman.edu]

- 5. google.com [google.com]

- 6. rsc.org [rsc.org]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 9. Chan-Lam Coupling [organic-chemistry.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 12. books.rsc.org [books.rsc.org]

- 13. Petasis reaction - Wikipedia [en.wikipedia.org]

- 14. Petasis Reaction [organic-chemistry.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. chemrxiv.org [chemrxiv.org]

- 17. A General Three-Component Alkyl Petasis Boron–Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Liebeskind–Srogl coupling - Wikipedia [en.wikipedia.org]

- 20. Solid-phase synthesis of aryl squaramides using Liebeskind–Srogl cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02225H [pubs.rsc.org]

- 21. Liebeskind-Srogl coupling | Semantic Scholar [semanticscholar.org]

- 22. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]

- 23. masterorganicchemistry.com [masterorganicchemistry.com]

- 24. community.wvu.edu [community.wvu.edu]

- 25. Solved Experiment 4: Hydroboration-Oxidation Borane | Chegg.com [chegg.com]

- 26. tminehan.com [tminehan.com]

A Comprehensive Guide to Transition Metal-Catalyzed C-C Bond Formation: Core Principles and Applications

For Researchers, Scientists, and Drug Development Professionals

The formation of carbon-carbon (C-C) bonds is the cornerstone of organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. Among the myriad of methods developed, transition metal-catalyzed cross-coupling reactions have emerged as one of the most powerful and versatile tools, revolutionizing the synthesis of pharmaceuticals, natural products, and advanced materials. This technical guide provides an in-depth exploration of the core principles of these reactions, with a focus on four of the most significant palladium-catalyzed cross-coupling methods: the Heck, Suzuki, Stille, and Sonogashira reactions.

Core Concepts in Transition Metal-Catalyzed Cross-Coupling

Transition metal-catalyzed C-C bond formation reactions are characterized by a catalytic cycle that typically involves a low-valent transition metal, most commonly palladium(0). This catalyst facilitates the coupling of an organometallic reagent with an organic halide or pseudohalide. The general catalytic cycle for many of these reactions can be broken down into three fundamental steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or pseudohalide) bond of the electrophilic coupling partner. This step increases the oxidation state of the palladium from 0 to +2.

-

Transmetalation (for Suzuki, Stille, and Sonogashira reactions): The organic group from the nucleophilic organometallic reagent is transferred to the palladium(II) complex, displacing the halide. This step is crucial for bringing the two organic fragments together on the metal center.

-

Reductive Elimination: The two organic groups on the palladium(II) complex couple to form the new C-C bond, and the palladium catalyst is regenerated in its active Pd(0) state, ready to re-enter the catalytic cycle.

The efficiency and selectivity of these reactions are highly dependent on the choice of catalyst, ligands, base, and solvent. Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), play a critical role in stabilizing the palladium catalyst and modulating its reactivity.

Key Palladium-Catalyzed C-C Bond Forming Reactions

The following sections delve into the specifics of four exemplary palladium-catalyzed cross-coupling reactions, including their mechanisms, substrate scope, and experimental considerations.

The Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene.[1] This reaction is particularly valuable for the synthesis of styrenes, acrylates, and other vinylated compounds.[1]

Mechanism: The catalytic cycle of the Heck reaction involves oxidative addition of the halide to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond.[2][3] A subsequent β-hydride elimination step forms the product and a palladium-hydride species, which then undergoes reductive elimination in the presence of a base to regenerate the Pd(0) catalyst.[2][3]

Experimental Considerations: Typical catalysts include palladium(II) acetate (Pd(OAc)₂), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and palladium on carbon (Pd/C).[1] Common bases are triethylamine (Et₃N) and potassium carbonate (K₂CO₃).[1] The choice of solvent can influence the reaction rate and selectivity, with polar aprotic solvents like DMF and NMP often being used.

| Aryl Halide | Alkene | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Iodobenzene | Styrene | Pd(OAc)₂ (1) | Et₃N (1.2) | DMF | 100 | 2 | 95 | [4] |

| 4-Bromotoluene | n-Butyl acrylate | Pd(OAc)₂ (2) | K₂CO₃ (2) | NMP | 120 | 12 | 88 | [5] |

| 1-Iodo-4-nitrobenzene | Methyl acrylate | Pd(PPh₃)₄ (1) | NaOAc (2) | DMF | 80 | 6 | 92 | [5] |

| 2-Bromopyridine | Styrene | Pd(OAc)₂ (2) | Et₃N (1.5) | Acetonitrile | 100 | 12 | 85 | [3] |

Synthesis of (E)-Stilbene from Iodobenzene and Styrene

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (0.02 mmol, 1 mol%), triphenylphosphine (0.04 mmol, 2 mol%), and anhydrous N,N-dimethylformamide (DMF, 10 mL). Stir the mixture at room temperature for 10 minutes until a homogeneous solution is formed.

-

Addition of Reagents: Add iodobenzene (2.0 mmol, 1.0 equiv.), styrene (2.2 mmol, 1.1 equiv.), and triethylamine (2.4 mmol, 1.2 equiv.) to the reaction flask.

-

Reaction: Heat the reaction mixture to 100 °C and stir for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate (20 mL). Wash the organic layer with water (3 x 15 mL) and brine (15 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford (E)-stilbene.

The Suzuki Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (boronic acid or ester) and an organic halide or triflate.[6][7] This reaction is widely used for the synthesis of biaryls, polyolefins, and styrenes.[6]

Mechanism: The catalytic cycle begins with the oxidative addition of the halide to the Pd(0) catalyst.[7] The crucial transmetalation step involves the transfer of the organic group from the boron atom to the palladium center, which is facilitated by a base.[8][9] Reductive elimination then yields the coupled product and regenerates the Pd(0) catalyst.[7]

Experimental Considerations: A variety of palladium catalysts can be used, including Pd(PPh₃)₄ and Pd(OAc)₂ with phosphine ligands.[10] A base, such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or cesium fluoride (CsF), is essential for the activation of the organoboron reagent.[10] The reaction is often carried out in a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

| Aryl Halide | Organoboron Reagent | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (0.5) | Na₂CO₃ (2) | Water/Acetone | 35 | 0.5 | 95 | [7] |

| 1-Chloro-4-nitrobenzene | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) / P(t-Bu)₃ (3) | K₃PO₄ (3) | Dioxane | 80 | 12 | 98 | [10] |

| 2-Bromopyridine | 3-Thienylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 16 | 91 | [11] |

| 4-Iodoanisole | 4-Acetylphenylboronic acid | PdCl₂(dppf) (2) | Na₂CO₃ (2) | DME/H₂O | 85 | 12 | 94 | [1] |

Synthesis of 4-Methylbiphenyl from 4-Bromotoluene and Phenylboronic Acid [7]

-

Reaction Setup: In a round-bottom flask, combine 4-bromotoluene (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and sodium carbonate (2.0 mmol, 2.0 equiv.).

-

Addition of Catalyst and Solvent: Add palladium(II) acetate (0.005 mmol, 0.5 mol%) to the flask. Add a mixture of water (3.5 mL) and acetone (3 mL).

-

Reaction: Stir the mixture vigorously at 35 °C for 30 minutes. The reaction is open to the air.

-

Work-up: After the reaction is complete, extract the mixture with diethyl ether (4 x 10 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography if necessary.

The Stille Coupling

The Stille reaction is a palladium-catalyzed cross-coupling reaction between an organotin compound (organostannane) and an organic halide or triflate.[12][13] It is a versatile method for forming C-C bonds, particularly sp²-sp² and sp²-sp³ bonds.[13]

Mechanism: The catalytic cycle of the Stille reaction is analogous to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[5][12] The transmetalation step involves the transfer of an organic group from the tin reagent to the palladium(II) complex.[12]

Experimental Considerations: Common palladium catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[14] The reaction is often carried out in aprotic solvents such as THF, DMF, or toluene.[15] A key advantage of the Stille reaction is its tolerance to a wide variety of functional groups.[13] However, a significant drawback is the toxicity of the organotin reagents and byproducts.[12]

| Organic Halide | Organostannane | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Iodobenzene | Vinyltributyltin | Pd(PPh₃)₄ (2) | THF | 65 | 16 | 92 | [16] |

| 4-Bromobenzonitrile | (4-Methoxyphenyl)tributyltin | PdCl₂(dppf) (3) | DMF | 80 | 12 | 89 | [15] |

| Vinyl bromide | (2-Furyl)tributyltin | Pd(dba)₂ (2) / P(furyl)₃ (8) | NMP | 25 | 2 | 95 | [14] |

| Enol triflate | Tributyl(ethynyl)tin | Pd(dppf)Cl₂·DCM (10) | DMF | 40 | 60 | 87 | [15] |

Synthesis of a Coupled Product from an Enol Triflate and an Organotin Reagent [15]

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask, add the enol triflate (4.60 mmol, 1 eq) and DMF (35 mL, bubbled with N₂ for 45 min before use).

-

Addition of Reagents: Add CuI (0.1 eq), Pd(dppf)Cl₂·DCM (0.1 eq), and LiCl (5.3 eq) sequentially. Add another 11 mL of DMF to make a 0.1 M solution.

-

Inert Atmosphere: Purge the reaction flask with Argon for 10 minutes before adding the organotin reagent (1.15 eq).

-

Reaction: Heat the solution to 40 °C.

-

Work-up: After 2.5 days at 40 °C, transfer the brown solution into a separatory funnel containing a 1:2 mixture of NH₃·H₂O:H₂O and extract with hexane.

-

Purification: Combine the organic phases, wash with the NH₃·H₂O:H₂O mixture and brine, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude material by flash chromatography (basic alumina) to afford the coupled product.

The Sonogashira Coupling

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[17][18] This reaction is a powerful method for the synthesis of enynes and arylalkynes.[8]

Mechanism: The reaction typically involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6] The palladium cycle is similar to other cross-coupling reactions. The copper cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex.[6] Copper-free versions of the Sonogashira reaction have also been developed.[8]

Experimental Considerations: The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, usually copper(I) iodide (CuI).[2] An amine base, such as triethylamine or diisopropylamine, is required.[2] The reaction is usually carried out in solvents like THF, DMF, or acetonitrile.[19]

| Aryl Halide | Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Reference |

| 1-Iodo-4-nitrobenzene | Phenylacetylene | Pd(OAc)₂ (2) | CuI (2) | DBCO (3) | 25 | 0.5 | >99 | [20] |

| 4-Bromotoluene | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N (2) | THF | 65 | 85 | [19] |

| 1-Iodonaphthalene | 1-Octyne | Pd(PPh₃)₂Cl₂ (2) | CuI (5) | Et₃N (2) | Water/SDS | 40 | 92 | [21] |

| 2-Bromopyridine | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N (2) | THF | 25 | 90 | [2] |

Synthesis of a Di-substituted Alkyne from an Aryl Halide and a Terminal Alkyne [6]

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), and copper(I) iodide (0.04 mmol).

-

Addition of Solvent and Base: Add the anhydrous solvent (5 mL) and the amine base (e.g., triethylamine, 3.0 mmol). Stir the mixture for 5-10 minutes at room temperature.

-

Addition of Alkyne: Add the terminal alkyne (1.2 mmol) to the reaction mixture dropwise via syringe.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material (aryl halide) is consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like diethyl ether or ethyl acetate.

-

Purification: Wash the organic layer with saturated aqueous NH₄Cl solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Conclusion

Transition metal-catalyzed C-C bond formation reactions have become indispensable tools in modern organic synthesis. The Heck, Suzuki, Stille, and Sonogashira reactions, among others, provide efficient and selective methods for the construction of complex molecules with broad functional group tolerance. A thorough understanding of their mechanisms and experimental parameters is crucial for researchers and scientists in academia and industry, particularly in the field of drug development where the efficient synthesis of novel chemical entities is paramount. The continued development of more active, stable, and environmentally benign catalyst systems will undoubtedly further expand the synthetic utility of these powerful transformations.

References

- 1. home.sandiego.edu [home.sandiego.edu]

- 2. Sonogashira Coupling [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Heck Reaction [organic-chemistry.org]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Stille Coupling | OpenOChem Learn [learn.openochem.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Stille Coupling | NROChemistry [nrochemistry.com]

- 16. Stille reaction - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Aqueous Sonogashira coupling of aryl halides with 1-alkynes under mild conditions: use of surfactants in cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of Ethyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, a fundamental transformation in modern organic synthesis.[1][2] This palladium-catalyzed reaction joins an organoboron compound with an organohalide or triflate, offering a broad substrate scope and excellent functional group tolerance under relatively mild conditions.[1][2][3] These characteristics have made the Suzuki-Miyaura coupling an indispensable tool in the pharmaceutical industry for the synthesis of complex molecules and drug candidates. This application note provides a detailed protocol for the Suzuki-Miyaura coupling of ethyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate (Bpin-Cyclohexene-C-COOEt), a valuable building block for the introduction of a cyclohexenyl moiety, with various aryl halides.

The use of boronic esters, such as the pinacol ester (Bpin) derivative highlighted here, offers advantages over free boronic acids, including enhanced stability, ease of handling, and purification.[3] The protocol described herein is designed to be a reliable starting point for researchers, with recommendations for reaction setup, execution, and purification.

Reaction Scheme

The general reaction scheme for the Suzuki-Miyaura coupling of this compound with an aryl halide is as follows:

Caption: General scheme for the Suzuki-Miyaura coupling.

Experimental Protocols

This section provides a detailed, step-by-step procedure for the Suzuki-Miyaura coupling of this compound with an aryl halide. The following protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

Ethyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate (this compound)

-

Aryl halide (e.g., aryl bromide, aryl iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₃PO₄, Na₂CO₃, Cs₂CO₃)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, THF)

-

Degassed water (if using aqueous conditions)

-

Standard laboratory glassware (Schlenk flask or round-bottom flask with condenser)

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Magnetic stirrer and heating mantle

-

Solvents for work-up (e.g., ethyl acetate, water, brine)

-

Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup:

-